![molecular formula C41H27N5 B8460924 9-[4-[5-[6-(1-Phenylbenzimidazol-2-yl)pyridin-3-yl]pyridin-2-yl]phenyl]carbazole](/img/structure/B8460924.png)
9-[4-[5-[6-(1-Phenylbenzimidazol-2-yl)pyridin-3-yl]pyridin-2-yl]phenyl]carbazole
Overview
Description
9-(4-(6’-(1-phenyl-1H-benzo[d]imidazol-2-yl)-3,3’-bipyridin-6-yl)phenyl)-9H-carbazole is a complex organic compound that features a combination of benzimidazole, bipyridine, and carbazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-(6’-(1-phenyl-1H-benzo[d]imidazol-2-yl)-3,3’-bipyridin-6-yl)phenyl)-9H-carbazole typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and bipyridine intermediates, followed by their coupling with the carbazole moiety. Common reagents used in these reactions include palladium catalysts, ligands, and various solvents such as dichloromethane and ethanol. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
9-(4-(6’-(1-phenyl-1H-benzo[d]imidazol-2-yl)-3,3’-bipyridin-6-yl)phenyl)-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound have shown potential as antimicrobial and anticancer agents. The benzimidazole moiety, in particular, is known for its biological activity.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 9-(4-(6’-(1-phenyl-1H-benzo[d]imidazol-2-yl)-3,3’-bipyridin-6-yl)phenyl)-9H-carbazole involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA, inhibiting the replication of cancer cells. The bipyridine and carbazole moieties contribute to the compound’s electronic properties, making it effective in materials science applications.
Comparison with Similar Compounds
Similar Compounds
- 1-phenyl-1H-benzo[d]imidazole
- 3,3’-bipyridine
- 9H-carbazole
Uniqueness
What sets 9-(4-(6’-(1-phenyl-1H-benzo[d]imidazol-2-yl)-3,3’-bipyridin-6-yl)phenyl)-9H-carbazole apart is its combination of three distinct moieties, each contributing unique properties. This makes it a versatile compound with applications across multiple scientific disciplines.
Properties
Molecular Formula |
C41H27N5 |
|---|---|
Molecular Weight |
589.7 g/mol |
IUPAC Name |
9-[4-[5-[6-(1-phenylbenzimidazol-2-yl)pyridin-3-yl]pyridin-2-yl]phenyl]carbazole |
InChI |
InChI=1S/C41H27N5/c1-2-10-31(11-3-1)46-40-17-9-6-14-36(40)44-41(46)37-25-21-30(27-43-37)29-20-24-35(42-26-29)28-18-22-32(23-19-28)45-38-15-7-4-12-33(38)34-13-5-8-16-39(34)45/h1-27H |
InChI Key |
SRSQMHLTBPKMOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=NC=C(C=C4)C5=CN=C(C=C5)C6=CC=C(C=C6)N7C8=CC=CC=C8C9=CC=CC=C97 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
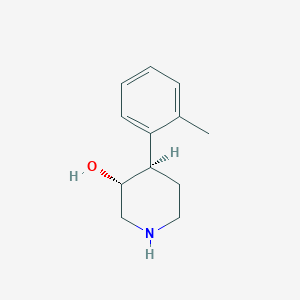



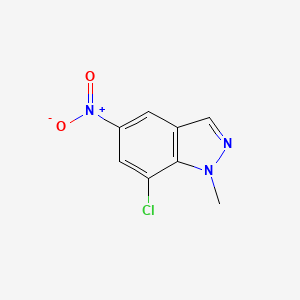
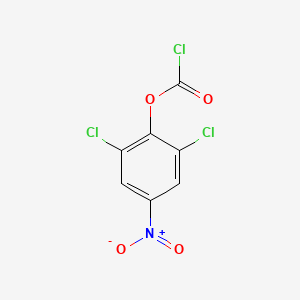
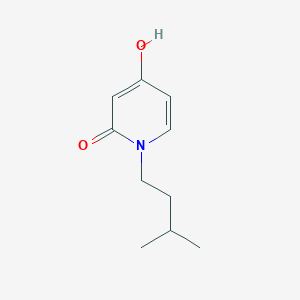
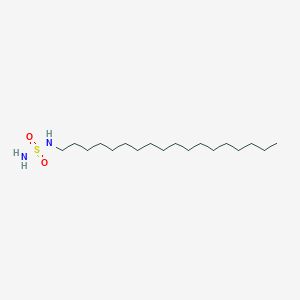
![Butyl 4-[2-(2-methylbutan-2-yl)hydrazinylidene]pentanoate](/img/structure/B8460901.png)
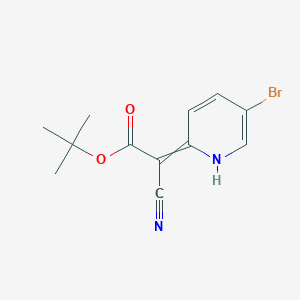
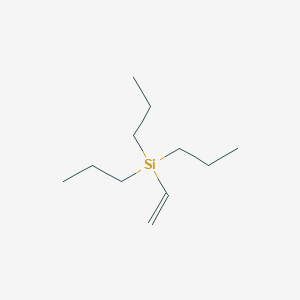
![1-Methyl-2-[2-(2-nitrophenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B8460922.png)
![[(2R,3R,4R)-3-benzoyloxy-4-fluoro-5-hydroxy-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B8460929.png)
![[1,2,3]Triazol-2-yl-acetic acid hydrazide](/img/structure/B8460940.png)
